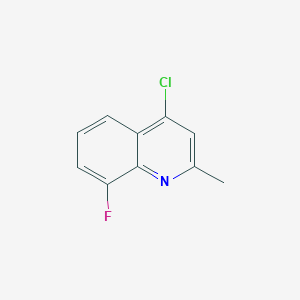

4-Chloro-8-fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLIYBDVJXLAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488855 | |

| Record name | 4-Chloro-8-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18615-59-3 | |

| Record name | 4-Chloro-8-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-8-fluoro-2-methylquinoline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-8-fluoro-2-methylquinoline, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of a Substituted Quinoline

The quinoline scaffold is a privileged structural motif in numerous pharmacologically active compounds and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound (CAS No. 18615-59-3) is a prime example of a versatile building block, offering multiple reaction sites for the synthesis of more complex molecules.[1] Its unique substitution pattern—a chloro group at the 4-position, a fluoro group at the 8-position, and a methyl group at the 2-position—imparts specific reactivity and characteristics that are of significant interest in drug discovery and organic electronics.[1]

The electron-withdrawing nature of the quinoline nitrogen, augmented by the chloro and fluoro substituents, renders the 4-position highly susceptible to nucleophilic attack, making it a cornerstone for introducing diverse functionalities.[2] This guide will delve into the core chemical properties of this compound, its synthesis, and its characteristic reactivity, providing a foundational understanding for its application in advanced chemical synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively available in the public domain, we can compile its known identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 18615-59-3 | [3] |

| Molecular Formula | C₁₀H₇ClFN | [4] |

| Molecular Weight | 195.62 g/mol | [3] |

| Monoisotopic Mass | 195.0251 Da | [4] |

| IUPAC Name | This compound | |

| Synonyms | 4-chloro-8-fluoro-quinaldine, BB_SC-8641 | [5] |

| SMILES | CC1=CC(=C2C=CC=C(C2=N1)F)Cl | [4] |

| InChI | InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | [4] |

| InChIKey | PKLIYBDVJXLAHP-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 3.3 | [4] |

| Melting Point | No data available | [5] |

| Boiling Point | No data available | [5] |

| Solubility | No data available | [5] |

Note: The lack of publicly available experimental data on properties such as melting point, boiling point, and solubility highlights an area for future investigation.

Spectroscopic Profile (Inferred)

Direct experimental spectroscopic data for this compound is scarce. However, we can predict its spectral characteristics based on the known spectra of closely related compounds, such as 4-chloro-2-methylquinoline and various fluoroquinolines.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the nitrogen atom.

-

Methyl Group (C2-CH₃): A singlet is expected around δ 2.5-2.8 ppm.

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine at the C8 position will likely introduce coupling to the adjacent proton at C7. The proton at C3 will appear as a singlet, while the protons on the fluorinated benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework.

-

Methyl Carbon (C2-CH₃): Expected to appear in the aliphatic region (δ 20-25 ppm).

-

Aromatic and Heteroaromatic Carbons: These will resonate in the δ 120-160 ppm range. The carbon attached to the fluorine (C8) will show a large C-F coupling constant. The carbon attached to the chlorine (C4) will also have a distinct chemical shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the substituted quinoline ring system.

-

C=N and C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring.

-

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.

-

C-Cl Stretching: A band in the 800-600 cm⁻¹ region is expected for the C-Cl bond.

-

C-F Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-F bond.

Mass Spectrometry (Predicted)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are available.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.03238 |

| [M+Na]⁺ | 218.01432 |

| [M-H]⁻ | 194.01782 |

| [M+NH₄]⁺ | 213.05892 |

| [M+K]⁺ | 233.98826 |

The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis and Reactivity

Proposed Synthesis Pathway

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-fluoro-2-methylquinoline from 2-Fluoroaniline

Abstract: This technical guide provides a comprehensive, two-step synthetic pathway for 4-Chloro-8-fluoro-2-methylquinoline, a key heterocyclic building block in medicinal chemistry and material science. The synthesis begins with the formation of an intermediate, 8-fluoro-4-hydroxy-2-methylquinoline, via the Conrad-Limpach reaction, followed by its subsequent chlorination using phosphorus oxychloride (POCl₃). This document offers detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters, designed for researchers, chemists, and professionals in drug development. The methodologies are presented to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic introduction of fluorine atoms and a reactive chloro group can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] this compound is a particularly valuable intermediate, as the C4-chloro substituent serves as an excellent leaving group for nucleophilic substitution, enabling the synthesis of diverse and complex derivatives.[3][4] Its applications extend beyond pharmaceuticals into material science, where its derivatives are explored for use in organic light-emitting diodes (OLEDs) and advanced sensors.[3]

This guide details a robust and efficient two-step synthesis commencing from commercially available 2-fluoroaniline. The chosen synthetic strategy is outlined below:

-

Step 1: Conrad-Limpach Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline. This step involves the acid-catalyzed condensation of 2-fluoroaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization to construct the core quinoline ring system.

-

Step 2: Chlorination of 8-Fluoro-4-hydroxy-2-methylquinoline. The intermediate is then converted to the final product via reaction with a potent chlorinating agent, phosphorus oxychloride (POCl₃).

Overall Synthetic Workflow

The logical flow from starting material to the final product is depicted in the following workflow diagram.

References

4-Chloro-8-fluoro-2-methylquinoline molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-8-fluoro-2-methylquinoline

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, halogenated quinoline scaffolds serve as privileged structures. Their unique electronic properties and versatile reactivity make them indispensable intermediates for the synthesis of complex molecular architectures. This guide focuses on this compound (CAS No: 18615-59-3), a trifunctionalized heterocyclic compound with significant potential for creating novel therapeutic agents and advanced functional materials.

The strategic placement of three distinct functional groups—a reactive chlorine atom at the 4-position, a modulating fluorine atom at the 8-position, and a methyl group at the 2-position—on the quinoline core defines the chemical personality of this molecule. The chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a direct handle for introducing diverse functionalities. The fluoro group, known for its ability to enhance metabolic stability, binding affinity, and membrane permeability in drug candidates, significantly modifies the electronic and lipophilic character of the molecule. The methyl group further influences the steric and electronic profile. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications, serving as a critical resource for researchers in drug discovery and materials science.

Part 1: Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application. This compound is a substituted quinoline, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.

Molecular Identity

The identity of this compound is defined by its unique structural arrangement. Key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-chloro-8-fluoro-quinaldine | [1] |

| CAS Number | 18615-59-3 | [1][2] |

| Molecular Formula | C₁₀H₇ClFN | Calculated |

| Molecular Weight | 195.62 g/mol | Calculated |

| SMILES | Cc1cc(Cl)c2c(F)cccc2n1 | N/A |

| InChI Key | N/A | N/A |

Structural Visualization

The two-dimensional structure of this compound highlights the specific substitution pattern on the quinoline core.

Caption: Molecular structure of this compound.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the chlorination of its 4-hydroxy precursor. This approach is a standard, high-yielding method for converting 4-quinolinones into the more synthetically versatile 4-chloroquinolines.[3] The precursor, 8-Fluoro-4-hydroxy-2-methylquinoline (CAS 5288-22-2), is commercially available and serves as an ideal starting material.[4][5]

Proposed Synthetic Workflow

The conversion relies on a deoxychlorination reaction, typically using phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. POCl₃ is generally sufficient and preferred for its ease of handling.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 8-Fluoro-4-hydroxy-2-methylquinoline.

Materials:

-

8-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq).

-

Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Causality Note: POCl₃ serves as both the chlorinating agent and the solvent. An excess is used to drive the reaction to completion.

-

Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Expertise Note: The conversion of the polar starting material to the less polar product is easily visualized on TLC.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Work-up and Neutralization: Slowly and carefully pour the concentrated residue onto crushed ice with vigorous stirring. This will quench the remaining POCl₃. Trustworthiness Note: This step is highly exothermic and must be performed with caution in an ice bath to control the temperature. Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Reactivity, Applications, and Safety

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems directly from the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr) , allowing for the introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols). This reactivity is the cornerstone of its use as a versatile intermediate.[6][7]

While specific applications for this exact molecule are not extensively documented in public literature, its structure is highly analogous to quinoline intermediates used in several high-value areas:

-

Pharmaceutical Development: The quinoline core is a well-established pharmacophore. Halogenated derivatives are key intermediates in the synthesis of anticancer, antiviral, and antimalarial drugs.[7][8][9] The presence of the 8-fluoro group can enhance drug-like properties, making this compound a valuable starting point for developing new therapeutic agents.

-

Materials Science: Fluorinated aromatic compounds often exhibit unique photophysical properties.[8] Derivatives of this scaffold could be investigated for use in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors for metal ion detection, and other advanced electronic materials.[5][8][10]

-

Agrochemicals: The quinoline motif is also found in some pesticides and herbicides. The specific substitution pattern of this molecule could be exploited to develop new agrochemicals with tailored activities.[8]

Safety and Handling

Based on available safety data, this compound must be handled with appropriate precautions.[1]

-

GHS Hazard Classification: Acute toxicity - Oral (Category 4), Serious eye damage (Category 1).[1]

-

Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear impervious, chemical-resistant clothing and gloves.[1]

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator is recommended.[1]

-

-

Handling: Avoid contact with skin and eyes. Prevent dust formation. Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound represents a potent and versatile chemical intermediate for advanced synthesis. Its trifunctionalized nature provides a robust platform for generating molecular diversity through well-established synthetic methodologies, particularly nucleophilic substitution at the C4 position. The insights and protocols detailed in this guide are intended to empower researchers in medicinal chemistry, materials science, and organic synthesis to effectively harness the potential of this valuable building block for the development of next-generation molecules.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 18615-59-3 [chemicalbook.com]

- 3. 4-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. 8-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 5288-22-2 [sigmaaldrich.com]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

Spectroscopic Characterization of 4-Chloro-8-fluoro-2-methylquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-8-fluoro-2-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide employs a predictive and comparative approach. By analyzing the spectroscopic data of structurally analogous compounds, we can infer the characteristic spectral features of the target molecule, providing a robust framework for its identification and characterization.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The presence of chloro, fluoro, and methyl substituents on the quinoline core is expected to modulate its physicochemical and pharmacological properties. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the compound.

The molecular structure of this compound is presented below.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group.

Reference Data:

-

4-Chloro-2-methylquinoline: ¹H NMR data for this compound shows characteristic shifts for the methyl group and the aromatic protons on the quinoline ring.[3]

-

7-Fluoro-2-methylquinoline: The presence of a fluorine atom influences the chemical shifts of nearby protons.[4]

Predicted ¹H NMR Spectrum of this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| CH₃ | ~2.7 | Singlet | - | The methyl group at the 2-position is expected to be a singlet. |

| H-3 | ~7.2 | Singlet | - | This proton is adjacent to the nitrogen and the chloro-substituted carbon. |

| H-5 | ~8.0 | Doublet of doublets | J ≈ 8.5, 1.5 | Influenced by H-6 and H-7. |

| H-6 | ~7.5 | Triplet | J ≈ 8.0 | Coupled to H-5 and H-7. |

| H-7 | ~7.8 | Doublet of doublets | J ≈ 8.5, 1.5 | Coupled to H-6 and influenced by the fluorine at position 8. |

Causality behind Experimental Choices:

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for small organic molecules due to its ability to dissolve a wide range of compounds and its single deuterium signal that does not interfere with the analyte's spectrum. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Reference Data:

-

4-Chloro-2-methylquinoline: The ¹³C NMR spectrum of this compound provides a baseline for the chemical shifts of the quinoline core.[3]

-

7-Fluoro-2-methylquinoline: The carbon chemical shifts are influenced by the electronegative fluorine atom.[5]

Predicted ¹³C NMR Spectrum of this compound:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| CH₃ | ~25 | The methyl carbon. |

| C-2 | ~158 | Carbon bearing the methyl group. |

| C-3 | ~122 | |

| C-4 | ~145 | Carbon attached to the chlorine atom. |

| C-4a | ~124 | |

| C-5 | ~128 | |

| C-6 | ~127 | |

| C-7 | ~129 | |

| C-8 | ~150 (doublet) | Carbon attached to the fluorine atom, showing C-F coupling. |

| C-8a | ~148 |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Reference Data:

-

4-Chloro-2-methylquinoline: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3]

-

4-chloro-6,8-difluoro-2-methylquinoline: This provides insight into the mass spectral behavior of a fluorinated chloro-methylquinoline.[6]

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The predicted monoisotopic mass is approximately 195.04 g/mol . The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom, with a prominent M+2 peak at roughly one-third the intensity of the M⁺ peak.

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺.

-

Loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺.

-

Subsequent loss of HCN from the quinoline ring.

-

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Reference Data:

-

4-Chloro-2-methylquinoline: The IR spectrum shows characteristic bands for the aromatic C-H, C=C, and C=N stretching and bending vibrations.[3]

Predicted IR Spectrum of this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2950-2850 | Stretching |

| C=N | 1620-1580 | Stretching |

| C=C | 1600-1450 | Stretching |

| C-F | 1250-1000 | Stretching |

| C-Cl | 800-600 | Stretching |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak or an internal standard (TMS).

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

References

- 1. ossila.com [ossila.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 5. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR [m.chemicalbook.com]

- 6. PubChemLite - 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-fluoro-2-methylquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-Chloro-8-fluoro-2-methylquinoline, a substituted quinoline of interest in pharmaceutical research. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive framework for its solubility and stability based on established principles of physical organic chemistry and the known characteristics of structurally related compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic evaluation of these parameters. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize this compound, ensuring data integrity and supporting informed decision-making in a research and development setting. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to foster scientific rigor and reproducibility.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. This compound, with its specific substitution pattern of a chloro group at the 4-position, a fluoro group at the 8-position, and a methyl group at the 2-position, presents a unique profile of electronic and steric properties that can significantly influence its behavior in biological and chemical systems.

A thorough understanding of the solubility and stability of this compound is paramount for its advancement as a potential drug candidate. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines its shelf-life, degradation pathways, and potential for the formation of toxic impurities.[1][2] This guide will address these two critical attributes in detail.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent.[3][4] For this compound, we can predict its general solubility characteristics by dissecting its molecular structure.

Key Structural Features Influencing Solubility:

-

Quinoline Core: The aromatic, heterocyclic nature of the quinoline ring system contributes to its lipophilicity.

-

Halogen Substituents (Chloro and Fluoro): The presence of chlorine and fluorine atoms increases the molecule's lipophilicity and molecular weight. Halogen bonding can also play a role in crystal lattice formation, potentially impacting the energy required for dissolution.[5][6]

-

Methyl Group: The methyl group further enhances the lipophilic character of the molecule.

-

Nitrogen Atom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which would increase aqueous solubility.

Predicted Solubility:

Based on these features, this compound is anticipated to be poorly soluble in aqueous media. Its solubility is expected to be higher in organic solvents. The "like dissolves like" principle suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.[3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₇ClFN | Based on structure |

| Molecular Weight | 195.62 g/mol | Calculated from the molecular formula |

| LogP (Octanol-Water Partition Coefficient) | High | Presence of aromatic rings and halogen substituents |

| Aqueous Solubility | Low | Predominantly lipophilic structure |

| pKa (of the conjugate acid) | ~2-4 | The nitrogen in the quinoline ring is basic, but its basicity is reduced by the electron-withdrawing effects of the halogen substituents. |

Experimental Determination of Solubility

To move beyond theoretical predictions, robust experimental evaluation is essential. The choice of solubility assay depends on the stage of drug development and the required throughput.[1][7][8][9] Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[10][11][12]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often employed in early drug discovery to rank compounds.[8][11][13] It measures the concentration at which a compound, rapidly introduced from a DMSO stock solution into an aqueous buffer, begins to precipitate.[7][11][13]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C). Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.

Diagram 1: Workflow for Nephelometric Kinetic Solubility Assay

Caption: Workflow for determining kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.[11][12][13]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: It is crucial to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.[10]

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a potential drug candidate is a non-negotiable step in its development. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15][16][17][18] This information is vital for developing stability-indicating analytical methods.[15] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[14][16]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[19][20] The susceptibility of this compound to hydrolysis should be evaluated across a range of pH values.

Experimental Protocol: Hydrolytic Degradation

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Time-Point Analysis: At various time points, withdraw aliquots, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Predicted Outcome: The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly under basic conditions, which could lead to the formation of the corresponding 4-hydroxy derivative. The rate of degradation is expected to be pH-dependent.

Oxidative Stability

Oxidative degradation can occur through various mechanisms.

Experimental Protocol: Oxidative Degradation

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature or a slightly elevated temperature.

-

Time-Point Analysis: Monitor the reaction over time using HPLC.

Predicted Outcome: The electron-rich quinoline ring system may be susceptible to oxidation. The methyl group could also be a site of oxidation. N-oxidation of the quinoline nitrogen is another possibility.[21][22][23]

Photostability

Exposure to light can induce photochemical degradation.[24][25][26][27] ICH Q1B provides specific guidance on photostability testing.[24][25][26][27]

Experimental Protocol: Photostability Testing

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B. A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Analysis: After exposure, analyze the samples by HPLC and compare them to the dark control to assess the extent of degradation.

Predicted Outcome: Aromatic systems like quinoline can absorb UV radiation and may undergo photochemical reactions. The nature of the degradation products would need to be characterized.

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound in the solid state.[][29][30][31]

Experimental Protocol: Thermal Degradation

-

Solid-State Stress: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

-

Analysis: Analyze the stressed samples by HPLC to check for degradation and by techniques like DSC to detect any changes in melting point or physical form.[][29]

Predicted Outcome: this compound is expected to be a crystalline solid with a defined melting point and should exhibit good thermal stability at typical storage temperatures. Degradation at very high temperatures is possible.

Diagram 2: Forced Degradation Study Workflow

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. japsonline.com [japsonline.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. ovid.com [ovid.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. hyphadiscovery.com [hyphadiscovery.com]

- 24. database.ich.org [database.ich.org]

- 25. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 26. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 27. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. jsicr.org [jsicr.org]

- 30. helgroup.com [helgroup.com]

- 31. arborpharmchem.com [arborpharmchem.com]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-8-fluoro-2-methylquinoline for Research and Development

Introduction: 4-Chloro-8-fluoro-2-methylquinoline (CAS No. 18615-59-3, Molecular Formula: C₁₀H₇ClFN) is a halogenated quinoline derivative that serves as a critical intermediate in modern organic synthesis.[1][2] Its structural motif is of significant interest to researchers in drug discovery and material science, forming the backbone for novel heterocyclic compounds with potential applications as targeted therapeutics and functional materials for electronics.[3][4] The presence of chloro, fluoro, and methyl groups on the quinoline core allows for versatile, regioselective functionalization.[3] However, this reactivity also necessitates a thorough understanding of its potential hazards.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and laboratory professionals, emphasizing the causality behind safety protocols to foster a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive understanding of a compound's intrinsic hazards. Based on available safety data, this compound is classified with specific and significant health risks.

1.1 GHS Classification and Health Effects

The primary hazards associated with this compound are acute oral toxicity and the risk of severe eye damage.[5] While comprehensive toxicological data for chronic exposure is limited, information from structurally similar quinoline derivatives suggests the potential for skin and respiratory irritation, warranting a cautious approach.[6][7][8]

| Hazard Class | GHS Hazard Code | Description & Causality |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. [5] Ingestion can lead to systemic toxic effects. The specific mechanism is not well-documented, but related quinolines can cause adverse health effects.[9] |

| Serious Eye Damage | H318 | Causes serious eye damage. [5] Direct contact with the eyes can lead to irreversible corneal damage. This is a critical risk requiring mandatory and robust eye protection. |

| Potential Skin Irritation | H315 (Inferred) | Causes skin irritation. [6][7] Although not explicitly classified for this specific compound, related chloro-quinolines are known skin irritants.[6][7] The chemical nature suggests it can cause inflammation upon contact. |

| Potential Respiratory Irritation | H335 (Inferred) | May cause respiratory irritation. [6][7] Inhalation of dust or aerosols may irritate the respiratory tract. All handling of solids should be performed in a manner that prevents airborne dispersion. |

1.2 Data Gaps and the Precautionary Principle Crucially, extensive data on long-term toxicity, carcinogenicity, mutagenicity, and environmental fate for this compound is not available in the public domain.[5] This absence of information mandates the application of the precautionary principle. The compound must be treated as potentially hazardous in all uncharacterized aspects, and exposure must be minimized at all times.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered defense strategy is essential for mitigating the risks identified. This begins with robust engineering controls, supplemented by rigorously enforced use of appropriate Personal Protective Equipment (PPE).

2.1 Hierarchy of Controls The most effective safety strategies prioritize engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of controls, prioritizing engineering solutions.

2.2 Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or aerosols and to contain any accidental spills.

-

Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure can provide localized exhaust to minimize exposure.[10]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.

2.3 Personal Protective Equipment (PPE) Matrix The selection of PPE must be directly correlated with the identified hazards.[5]

| Activity | Required PPE | Rationale / Standard |

| All Handling | Chemical Splash Goggles | Protects against splashes that can cause serious eye damage (H318). Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] |

| Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[10] Check manufacturer's data for breakthrough times. Double-gloving is recommended for extended operations. | |

| Laboratory Coat | Protects skin and personal clothing from contamination. | |

| Weighing & Transfer of Solids | All of the above, plus: | |

| Face Shield (Recommended) | Provides an additional layer of protection for the face and neck, used in conjunction with goggles.[10] | |

| Spill Cleanup | All of the above, plus: | |

| Air-Purifying Respirator | A NIOSH-approved respirator with an organic vapor cartridge and particulate pre-filter may be required for cleaning up significant spills where aerosolization is possible.[5][10] | |

| Impervious Clothing/Apron | Provides additional body protection from splashes.[5] |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and experimental reproducibility.

3.1 Protocol for Weighing and Transferring Solid Compound

-

Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment (spatulas, weigh boats, receiving flask, waste container) before retrieving the compound from storage.

-

Don PPE: Put on all required PPE as detailed in the matrix above.

-

Transfer: Gently open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Addition: Carefully add the weighed solid to the reaction vessel. If possible, use a powder funnel.

-

Decontamination: Tap the weigh boat and spatula over the vessel to dislodge any remaining powder. Immediately decontaminate them by rinsing with a suitable solvent (e.g., acetone, ethanol) into a designated hazardous waste container.

-

Cleanup: Wipe down the work surface inside the fume hood with a solvent-dampened towel, disposing of the towel in the solid hazardous waste stream.

-

Closure: Securely close the primary container of this compound.

3.2 Handling and Storage Conditions

-

Safe Handling: Handle in a well-ventilated place and avoid contact with skin and eyes.[5][6] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[5][6] Keep it segregated from incompatible materials such as strong oxidizing agents.[11][12] The storage area should be secure and accessible only to authorized personnel.

Emergency Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1 First-Aid Measures Immediate and appropriate action is critical following any exposure.[5]

| Exposure Route | Immediate Action Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention. [5] |

| Skin Contact | Take off all contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water.[6] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Rinse mouth thoroughly with water.[5] Do NOT induce vomiting. [6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [6] |

4.2 Spill Response Workflow For small laboratory spills (<10 g), trained personnel can perform cleanup. For larger spills, evacuate the area and contact institutional emergency response.

Caption: Workflow for responding to a small laboratory spill.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect human health and the environment.

-

Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.

-

Contaminated Materials: All contaminated items, including gloves, weigh boats, pipette tips, and cleaning materials, must be collected in a designated, sealed container and disposed of as solid hazardous waste.[10]

-

Environmental Precautions: Do not allow the chemical to enter drains or waterways.[5] Discharge into the environment must be avoided.[5]

Conclusion

This compound is a valuable research chemical whose utility is matched by its potential hazards. The risks of acute toxicity and severe eye damage, compounded by a lack of comprehensive long-term toxicological data, demand a stringent and cautious approach. By integrating robust engineering controls, consistent use of appropriate PPE, and strict adherence to established handling and emergency protocols, researchers can effectively mitigate these risks and conduct their work in a safe and controlled environment.

References

- 1. PubChemLite - this compound (C10H7ClFN) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 18615-59-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cpachem.com [cpachem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

potential biological activities of 4-Chloro-8-fluoro-2-methylquinoline

An In-depth Technical Guide to the Potential Biological Activities of 4-Chloro-8-fluoro-2-methylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] The strategic introduction of halogen substituents, such as chlorine and fluorine, is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] This guide provides a comprehensive technical overview of the potential biological activities of the novel compound, this compound. While direct experimental data for this specific molecule is limited in publicly available literature, this document will extrapolate its potential based on the extensive research conducted on structurally related quinoline derivatives. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing detailed experimental protocols for its evaluation and discussing the underlying mechanistic rationale. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for therapeutic applications.

Introduction to this compound

This compound is a halogenated derivative of the quinoline heterocyclic aromatic system.[4] Its structure, featuring a chloro group at the 4-position, a fluoro group at the 8-position, and a methyl group at the 2-position, suggests a unique electronic and steric profile that may confer significant biological activity.[5] The presence of the chloro and fluoro groups can enhance membrane permeability and metabolic stability, while also providing sites for further chemical modification.[3]

Synthesis and Characterization

The synthesis of this compound can be approached through multi-step synthetic routes, likely starting from appropriately substituted anilines. A plausible synthetic pathway would involve the cyclization of a fluorinated aniline derivative to form the corresponding 4-hydroxy-2-methylquinoline, followed by chlorination.

A general synthetic procedure for similar compounds involves the reaction of a 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]

General Synthetic Protocol:

-

To a flask containing 8-fluoro-4-hydroxy-2-methylquinoline, add phosphorus oxychloride (POCl₃) in excess.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

-

Collect the solid precipitate by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Characterization of the final compound would be achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Potential Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents, with several compounds in clinical use.[7] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[8][9] The structural features of this compound suggest that it may also possess anticancer properties.

Proposed Mechanisms of Anticancer Action

-

Kinase Inhibition: Many quinoline-based anticancer drugs, such as bosutinib and cabozantinib, function as kinase inhibitors.[7] The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The substituents on the quinoline ring can be tailored to achieve selectivity for specific kinases that are dysregulated in cancer.

-

Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[9]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, potentially interfering with DNA replication and transcription. Additionally, some quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication.[9]

Experimental Workflow for Anticancer Evaluation

The following workflow outlines a standard approach for the preclinical assessment of the anticancer activity of a novel compound like this compound.[8]

Caption: A general experimental workflow for assessing anticancer potential.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast) | This compound | Hypothetical Value |

| A549 (Lung) | This compound | Hypothetical Value |

| HCT116 (Colon) | This compound | Hypothetical Value |

| Doxorubicin (Control) | This compound | Known Value |

Potential Antimicrobial Activity

The quinoline scaffold is central to the development of many antimicrobial agents, most notably the fluoroquinolone antibiotics.[12] The presence of a fluorine atom at the 8-position in this compound is particularly interesting, as this feature is also present in some potent antibacterial quinolones.[13]

Proposed Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination.[12]

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Metal Chelation: The ability of the quinoline nitrogen to chelate essential metal ions can disrupt bacterial metabolic processes that are dependent on these ions.[14]

Experimental Workflow for Antimicrobial Evaluation

Caption: A standard workflow for evaluating the antimicrobial activity of a novel compound.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][15] The broth microdilution method is a standard technique for determining MIC values.[16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[17]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Hypothetical Antimicrobial Activity Data

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | This compound | Hypothetical Value |

| Escherichia coli (Gram-negative) | This compound | Hypothetical Value |

| Candida albicans (Fungus) | This compound | Hypothetical Value |

| Ciprofloxacin (Control) | This compound | Known Value |

| Fluconazole (Control) | This compound | Known Value |

Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting that this compound could also be a candidate for development as an anti-inflammatory agent.[18][19]

Proposed Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Cytokines: Many anti-inflammatory compounds act by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[20]

-

Modulation of Inflammatory Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of the inflammatory response.[20] Inhibition of these pathways can lead to a reduction in the expression of inflammatory mediators.[21]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some anti-inflammatory drugs inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[22][23]

Key Signaling Pathway: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to assess the anti-inflammatory potential of the test compound by measuring the production of nitric oxide (NO), a key inflammatory mediator.[20]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Dexamethasone (positive control)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + dexamethasone + LPS).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Data Presentation: Hypothetical Anti-inflammatory Data

| Treatment | Concentration | NO Production (% of Control) |

| Vehicle Control (LPS) | - | 100% |

| This compound | 1 µM | Hypothetical Value |

| This compound | 10 µM | Hypothetical Value |

| This compound | 100 µM | Hypothetical Value |

| Dexamethasone (Positive Control) | 10 µM | Known Value |

Conclusion

While further experimental validation is required, the structural characteristics of this compound, when compared to other biologically active quinoline derivatives, suggest a strong potential for this compound to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. The exploration of novel, substituted quinolines like this compound remains a promising avenue for the discovery and development of new therapeutic agents.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. 4-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Strategic Core: A Technical Guide to 4-Chloro-8-fluoro-2-methylquinoline in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Halogenated Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to innovation. Among the myriad of heterocyclic systems, the quinoline core stands as a privileged structure, forming the foundation of numerous therapeutic agents and functional materials. The deliberate introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold dramatically alters its physicochemical properties, offering a powerful tool for fine-tuning molecular interactions and enhancing performance. This guide delves into the technical intricacies of a particularly promising, yet underexplored, building block: 4-Chloro-8-fluoro-2-methylquinoline .

This document eschews a conventional review format, instead adopting the perspective of a senior application scientist. It aims to provide not just a compilation of existing data, but a strategic analysis of this compound's potential, grounded in the principles of synthetic feasibility, mechanistic understanding, and a forward-looking perspective on its applications. We will explore the nuances of its synthesis, the rationale behind its use in drug discovery, particularly in the realm of kinase inhibition, and its emerging role in the development of next-generation organic electronics.

I. Synthesis and Characterization: Building the Foundation

The synthetic accessibility of this compound is a key enabler of its utility. A robust and scalable synthetic route is crucial for its widespread adoption in research and development. The most logical and well-established approach involves a two-step sequence: the construction of the quinoline core via the Gould-Jacobs reaction, followed by a targeted chlorination.

The Gould-Jacobs Reaction: Crafting the Quinoline Core

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] This reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline scaffold.

Proposed Synthetic Workflow: Gould-Jacobs Reaction

Caption: Proposed workflow for the synthesis of the 8-fluoro-4-hydroxy-2-methylquinoline precursor via the Gould-Jacobs reaction.

Experimental Protocol (Proposed): Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-140 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to 240-260 °C for 30-60 minutes to induce thermal cyclization.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with a non-polar solvent (e.g., hexane) and dry to afford 8-fluoro-4-hydroxy-2-methylquinoline.

Chlorination: Activating the Scaffold

The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a critical activation step, rendering the C4 position susceptible to nucleophilic substitution. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

Proposed Synthetic Workflow: Chlorination

Caption: Proposed workflow for the chlorination of 8-fluoro-4-hydroxy-2-methylquinoline to yield the target compound.

Experimental Protocol (Proposed): Synthesis of this compound

-

In a well-ventilated fume hood, carefully add 8-fluoro-4-hydroxy-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFN | [6] |

| Molecular Weight | 195.62 g/mol | [6] |

| CAS Number | 18615-59-3 | [6] |

| Appearance | Expected to be a solid at room temperature. | General knowledge |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

II. Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in a multitude of approved drugs. The introduction of fluorine and chlorine atoms can significantly enhance biological activity by modulating factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.[7] this compound serves as a versatile starting material for the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8]

The Rationale for Targeting Kinases

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The quinoline core can be functionalized to interact with the ATP-binding pocket of various kinases, leading to their inhibition.

Signaling Pathway: Generic Kinase Inhibition

Caption: Generalized signaling pathway illustrating the mechanism of action of quinoline-based kinase inhibitors.

Synthetic Strategies for Kinase Inhibitor Development

The chlorine atom at the C4 position of this compound is a key reactive handle for the introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAᵣ). This allows for the rapid generation of a library of diverse compounds for screening against a panel of kinases.

Experimental Protocol (Generalized): Synthesis of 4-Aminoquinoline Derivatives

-

In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Add the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., triethylamine or diisopropylethylamine) if necessary.

-

Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

III. Emerging Applications in Materials Science: Building Blocks for Organic Electronics

Beyond its applications in medicinal chemistry, this compound is a promising building block for the synthesis of novel organic electronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs).[9] The unique electronic properties conferred by the fluorinated quinoline core can be harnessed to create materials with tailored photophysical characteristics.

The Promise of Quinoline Derivatives in OLEDs

Quinoline derivatives are known to exhibit strong fluorescence and good thermal stability, making them suitable for use as emitter or host materials in OLEDs. The introduction of fluorine atoms can further enhance these properties by increasing electron affinity and improving charge transport characteristics.

Experimental Workflow: OLED Material Synthesis

Caption: Generalized workflow for the synthesis of OLED materials from this compound.

IV. Conclusion and Future Outlook